molecular formula C11H24N2O2 B15356225 tert-butyl N-[2-(tert-butylamino)ethyl]carbamate

tert-butyl N-[2-(tert-butylamino)ethyl]carbamate

Cat. No.: B15356225
M. Wt: 216.32 g/mol
InChI Key: HWOTWORTQDUVTA-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(tert-butylamino)ethyl]carbamate is a chemical compound belonging to a class of Boc (tert-butoxycarbonyl)-protected diamines. These compounds are highly valuable in organic synthesis and medicinal chemistry as versatile building blocks and key intermediates. A closely related compound, tert-butyl N-[2-(ethylamino)ethyl]carbamate, shares the same molecular formula (C9H20N2O2), illustrating the structural similarity within this compound family . The primary research value of this compound lies in its role as a protected intermediate in multi-step synthesis. The Boc group is a cornerstone in peptide synthesis and drug development, where it temporarily masks a reactive amine functionality, preventing unwanted side reactions during subsequent synthetic steps . This allows chemists to achieve selective modifications elsewhere on the molecule. The protected amine can be readily deprotected under mild acidic conditions to regenerate the free amine, a crucial step in the final stages of synthesizing target molecules . While the specific biological activity of this compound has not been detailed in the searched literature, compounds with similar structures, featuring a tert-butylamino group, have been investigated for their antimicrobial properties. For instance, polymers derived from 2-(tert-butylamino)ethyl methacrylate have been studied for their efficacy against pathogens like E. coli and S. aureus . Furthermore, carbamate derivatives are extensively explored in neuroscience research, particularly as inhibitors of enzymes like butyrylcholinesterase, which is a target for conditions such as Alzheimer's disease . The synthesis of such specialized intermediates often focuses on high yield and cost-effectiveness to facilitate industrial-scale production . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(tert-butylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)13-8-7-12-9(14)15-11(4,5)6/h13H,7-8H2,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOTWORTQDUVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection via Gabriel Synthesis

The Gabriel synthesis offers a controlled approach to mono-alkylation of ethylenediamine, avoiding undesired di-substitution. The procedure involves three stages: phthalimide protection, tert-butyl alkylation, and Boc carbamate formation.

Step 1: Phthalimide Protection
Ethylenediamine reacts with phthalic anhydride in refluxing ethanol to yield N-(2-aminoethyl)phthalimide. This step isolates one amine for subsequent alkylation while protecting the other.

Step 2: tert-Butyl Alkylation
The free amine of N-(2-aminoethyl)phthalimide undergoes alkylation with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This reaction selectively introduces the tert-butyl group, yielding N-(2-(tert-butylamino)ethyl)phthalimide.

Step 3: Phthalimide Deprotection
Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing 2-(tert-butylamino)ethylamine. The product is purified via distillation under reduced pressure.

Step 4: Boc Protection
The primary amine of 2-(tert-butylamino)ethylamine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step forms the target carbamate in 85–92% yield.

Direct Carbamate Formation with tert-Butyl Chloroformate

An alternative single-step method employs tert-butyl chloroformate (Boc-Cl) for direct carbamate formation. 2-(tert-Butylamino)ethylamine reacts with Boc-Cl in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature, achieving 78–88% yield.

Mixed Anhydride Method

Adapted from lacosamide intermediate synthesis, this method activates Boc-protected glycine as a mixed anhydride. N-Boc-glycine reacts with isobutyl chloroformate in ethyl acetate, followed by condensation with 2-(tert-butylamino)ethylamine. The reaction requires N-methylmorpholine (NMM) as a base and achieves 70–75% yield after crystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF and THF enhance nucleophilicity in alkylation and Boc protection steps. For carbamate formation, DCM and ethyl acetate are preferred due to their inertness toward chloroformates. Triethylamine and DMAP are critical for neutralizing HCl byproducts and accelerating Boc anhydride reactions.

Temperature and Stoichiometry

Alkylation reactions require elevated temperatures (60–80°C) to overcome steric hindrance from tert-butyl groups. In contrast, carbamate formation proceeds efficiently at 0–25°C to minimize side reactions. A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion while avoiding reagent excess.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems, particularly for alkylation steps. DMAP (10 mol%) significantly enhances Boc anhydride reactivity by facilitating intermediate acyl transfer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc CH₃), 1.38 (s, 9H, t-Bu CH₃), 3.21 (q, 2H, NCH₂), 3.34 (t, 2H, NHCH₂), 5.12 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 28.4 (Boc CH₃), 29.1 (t-Bu CH₃), 43.2 (NCH₂), 50.7 (NHCH₂), 80.1 (Boc C), 156.2 (C=O).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
  • HRMS (ESI+) : m/z 245.2121 [M+H]⁺ (calc. 245.2124).

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Gabriel Synthesis 85–92 ≥95 Regioselective alkylation
Direct Boc-Cl Reaction 78–88 ≥90 Single-step simplicity
Mixed Anhydride 70–75 ≥88 Scalability for industrial use

Industrial and Laboratory-Scale Considerations

Scalability Challenges

The Gabriel synthesis, while selective, generates stoichiometric phthalic waste, complicating large-scale production. In contrast, the direct Boc-Cl method minimizes byproducts but requires stringent moisture control to prevent hydrolysis. Industrial patents emphasize continuous flow reactors for tert-butyl chloroformate reactions, improving safety and yield.

Cost-Effectiveness

tert-Butyl bromide and Boc anhydride are high-cost reagents, contributing to 60–70% of total synthesis expenses. Substituting Boc-Cl for Boc anhydride reduces costs by 15–20% without compromising yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-[2-(tert-butylamino)ethyl]carbamate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(tert-butylamino)ethyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Compounds with dual tert-butyl groups (e.g., the target compound) exhibit superior steric protection compared to ethyl-substituted analogues (e.g., ), enhancing stability in acidic or basic conditions .
  • Bioactivity : Derivatives with heterocyclic substituents, such as benzimidazole () or purine (), demonstrate enhanced biological activity (e.g., HDAC inhibition or kinase targeting) due to π-π stacking and hydrogen-bonding interactions .
  • Reactivity : The propargyl sulfanyl group in enables click chemistry applications, a feature absent in the parent compound .

Key Observations :

  • The target compound’s synthesis (44–55% yield) is moderate compared to benzimidazole derivatives (77% yield), likely due to steric hindrance during alkylation .
  • Reductive amination () and tosylation () offer alternative pathways for functionalizing the ethylamine backbone.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[2-(tert-butylamino)ethyl]carbamate, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a functionalized ethylamine derivative. A common approach is reacting tert-butyl carbamate with 2-(tert-butylamino)ethyl chloride under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or acetonitrile . Key parameters include:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent choice : Polar aprotic solvents enhance reaction kinetics.
  • Base selection : Triethylamine neutralizes HCl byproducts, improving purity.

Q. Example Protocol :

Dissolve tert-butyl carbamate (1 eq) and 2-(tert-butylamino)ethyl chloride (1.1 eq) in dry DCM.

Add triethylamine (1.2 eq) dropwise under nitrogen.

Stir at room temperature for 12 hours.

Extract with water, dry over Na₂SO₄, and concentrate.

Purify via column chromatography (hexane/ethyl acetate, 3:1).

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer: Characterization involves:

  • NMR spectroscopy : Confirm structure via ¹H (δ 1.4 ppm for tert-butyl) and ¹³C (δ 28–30 ppm for carbamate carbonyl) .
  • HPLC : Assess purity (>95% for biological studies) using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : ESI-MS ([M+H]+ expected m/z: ~245) validates molecular weight .

Q. Critical Considerations :

  • Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
  • For HPLC, optimize retention time by adjusting mobile phase pH (e.g., 0.1% TFA).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Methodological Answer: Low yields often arise from incomplete coupling or hydrolysis. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) .
  • Flow chemistry : Enhances heat/mass transfer, improving scalability .
  • Protecting group alternatives : Use Boc (tert-butyloxycarbonyl) for amine protection to minimize side reactions .

Q. Data Contradiction Analysis :

  • Contradiction : Yields drop from 78% (lab-scale) to 50% (pilot-scale).
  • Resolution : Pilot-scale reactions may require inert atmospheres (N₂/Ar) to prevent moisture-induced degradation .

Q. What experimental approaches resolve conflicting data in enzyme interaction studies involving this compound?

Methodological Answer: Conflicting binding affinity data (e.g., IC₅₀ variability) may arise from assay conditions. Mitigation strategies:

  • Standardize buffer systems : Use 50 mM Tris-HCl (pH 7.4) with 1 mM DTT .
  • Control for solvent effects : Limit DMSO to <1% to avoid protein denaturation .
  • Surface plasmon resonance (SPR) : Directly measure real-time binding kinetics to validate results .

Q. Example Workflow :

Perform dose-response assays (0.1–100 μM compound).

Compare IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. SPR).

Use molecular docking to predict binding modes (e.g., AutoDock Vina) .

Q. How can researchers address stability challenges during long-term storage?

Methodological Answer: Stability issues (e.g., hydrolysis) are mitigated by:

  • Storage conditions : –20°C under nitrogen in amber vials .
  • Lyophilization : Convert to stable powder form for aqueous-sensitive compounds .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit oxidation .

Q. Stability Data :

ConditionDegradation (%) at 6 MonthsReference
–20°C, N₂<5
4°C, air25

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer: Chiral resolution techniques include:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) .
  • Asymmetric catalysis : Employ Ru-BINAP catalysts for enantioselective cyclopropanation .
  • Kinetic resolution : Leverage lipases (e.g., Candida antarctica) for selective hydrolysis .

Q. Case Study :

  • (R)-Enantiomer synthesis : Achieved 92% ee using (R)-BINOL-phosphoric acid catalyst .

Q. How do structural modifications influence biological activity in related carbamate analogs?

Methodological Answer: Key modifications and effects:

  • Amino group substitution : Replacing tert-butyl with benzyl enhances enzyme inhibition (IC₅₀ from 10 μM to 2 μM) .
  • Linker length : Extending the ethyl spacer improves cell permeability (Papp from 5 × 10⁻⁶ to 1 × 10⁻⁵ cm/s) .

Q. SAR Table :

ModificationBiological ActivityReference
Benzyl substitutionIncreased kinase inhibition
Ethyl → Propyl linkerEnhanced bioavailability

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